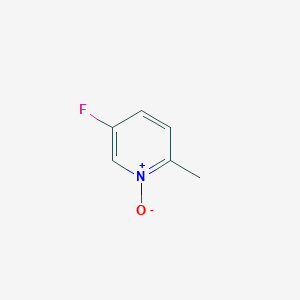

5-Fluoro-2-methylpyridine 1-oxide

Description

Historical Context and Evolution of Pyridine (B92270) N-Oxide Chemistry

The first synthesis of a pyridine N-oxide was reported by Meisenheimer in 1926. scripps.edu Since then, the field has evolved significantly, with the development of various synthetic methods and a deeper understanding of their reaction mechanisms. arkat-usa.orgresearchgate.net Initially explored for their unique reactivity, pyridine N-oxides gained prominence as versatile intermediates for the synthesis of substituted pyridines, which are prevalent in pharmaceuticals, agrochemicals, and materials science. semanticscholar.orgechemi.com The development of milder and more efficient oxidation reagents, moving from traditional peracids to metal-catalyzed systems and even solid-state oxidations, has broadened the accessibility and applicability of pyridine N-oxides in complex molecule synthesis. arkat-usa.orgorganic-chemistry.org

Overview of Pyridine N-Oxides as Versatile Chemical Entities

The N-oxide functional group acts as an internal "push-pull" system, where the oxygen atom can donate electron density to the ring while the positively charged nitrogen withdraws it. arkat-usa.org This dual nature makes the pyridine N-oxide ring susceptible to both electrophilic and nucleophilic attack, often with regioselectivity that is complementary to that of the parent pyridine. wikipedia.org Key reactions of pyridine N-oxides include:

Deoxygenation: The removal of the oxygen atom to regenerate the corresponding pyridine. arkat-usa.org

Nucleophilic Substitution: Activation of the positions ortho and para to the N-oxide for attack by nucleophiles. semanticscholar.orgacs.org

Electrophilic Substitution: Directing incoming electrophiles to the C4 position.

Rearrangement Reactions: Undergoing various rearrangements to yield substituted pyridones and other heterocyclic systems. arkat-usa.org

These reactions have established pyridine N-oxides as crucial building blocks in organic synthesis. researchgate.net

Rationale for Fluorine Incorporation in Pyridine N-Oxide Scaffolds

The incorporation of fluorine into organic molecules is a widely employed strategy in medicinal chemistry and materials science due to its unique properties. acs.orgnih.govnih.gov Fluorine is the most electronegative element, and its introduction can significantly alter a molecule's:

Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, increasing the half-life of drug candidates. acs.orgmdpi.com

Binding Affinity: Fluorine can participate in favorable interactions with biological targets, enhancing potency. nih.govmdpi.com

Lipophilicity and Permeability: Strategic placement of fluorine can modulate a molecule's ability to cross cell membranes. mdpi.comvictoria.ac.nz

pKa: The electron-withdrawing nature of fluorine can influence the acidity or basicity of nearby functional groups. mdpi.comvictoria.ac.nz

In the context of pyridine N-oxides, the introduction of a fluorine atom, as seen in 5-Fluoro-2-methylpyridine (B1303128) 1-oxide, combines the inherent reactivity of the N-oxide with the property-modulating effects of fluorine, creating a scaffold with enhanced potential for the development of novel compounds. nih.govmdpi.com Furthermore, the use of the ¹⁸F isotope allows for the development of radiotracers for Positron Emission Tomography (PET) imaging, a powerful diagnostic tool. nih.govnih.govacs.org

Research Landscape and Emerging Trends in 5-Fluoro-2-methylpyridine 1-oxide Studies

Research on this compound and related fluorinated N-oxides is driven by their utility as synthetic intermediates. The primary route to this compound involves the oxidation of the parent 5-fluoro-2-methylpyridine. vulcanchem.com Current research focuses on leveraging the unique reactivity of this molecule for the synthesis of more complex substituted pyridines. The presence of the fluorine atom and the N-oxide group directs the regioselectivity of further functionalization reactions. For instance, the fluorine atom's strong electron-withdrawing effect can influence the positions susceptible to nucleophilic attack. vulcanchem.com Emerging trends include the use of such compounds in the synthesis of agrochemicals and as precursors for pharmaceutical agents, where the fluorine atom can impart desirable pharmacokinetic properties. innospk.comlookchem.com The development of more efficient and selective methods for the synthesis and subsequent functionalization of this compound remains an active area of investigation.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₆FNO | vulcanchem.comhoffmanchemicals.commolbase.comchemicalbook.com |

| Molecular Weight | 127.12 g/mol | hoffmanchemicals.comchemicalbook.com |

| CAS Number | 45673-79-8 | hoffmanchemicals.comchemicalbook.com |

| Appearance | Colorless to pale yellow liquid | lookchem.com |

| Boiling Point | ~240–245°C (predicted) | vulcanchem.com |

| Melting Point | 80–85°C (predicted) | vulcanchem.com |

| Density | ~1.3 g/cm³ (estimated) | vulcanchem.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-2-methyl-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FNO/c1-5-2-3-6(7)4-8(5)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIUFOUJMGXWZCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=[N+](C=C(C=C1)F)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30599235 | |

| Record name | 5-Fluoro-2-methyl-1-oxo-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30599235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

45673-79-8 | |

| Record name | 5-Fluoro-2-methyl-1-oxo-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30599235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Investigations of 5 Fluoro 2 Methylpyridine 1 Oxide and Its Derivatives

Nucleophilic and Electrophilic Reactions on the Pyridine (B92270) Ring

The chemistry of 5-Fluoro-2-methylpyridine (B1303128) 1-oxide is largely defined by the pyridine N-oxide functionality. The N-oxide group significantly alters the electron distribution of the pyridine ring compared to its non-oxidized parent, 5-fluoro-2-methylpyridine. vulcanchem.com This modification enhances the ring's reactivity towards both electrophiles and nucleophiles. imperial.ac.ukscripps.edu The oxygen atom can act as a nucleophile, attacking electrophiles, which is often the initial step in functionalization reactions. Subsequently, the activated N-oxide ring becomes susceptible to nucleophilic attack, primarily at the C2 and C4 positions. scripps.edu

Halogen Replacement Studies in Fluoro-Methylpyridine N-Oxides

The substitution of halogen atoms on the pyridine N-oxide ring is a critical transformation in synthetic chemistry. Halogens located at the C2 and C6 positions of pyridine N-oxides are notably more reactive towards nucleophilic substitution compared to those at other positions. acs.org This heightened reactivity makes them excellent leaving groups for introducing a variety of functional groups.

While direct studies on halogen replacement for 5-Fluoro-2-methylpyridine 1-oxide are not extensively documented, valuable insights can be drawn from related structures. For instance, the synthesis of meta-fluorinated pyridines has been achieved through halogen exchange on pyridine N-oxide precursors. nih.gov A novel method involves the direct fluorination of 3-bromo-4-nitropyridine (B1272033) N-oxide, which proceeds at room temperature to yield 3-fluoro-4-nitropyridine (B80604) N-oxide. nih.gov This reaction highlights the feasibility of nucleophilic aromatic substitution (SNAr) at the meta-position, which is relevant to the C5 fluorine in the target molecule. It has been noted that in some cases, a fluoride (B91410) exchange (¹⁹F/¹⁸F) can occur on a C-F bond in a heterocyclic compound, which is a rare observation. nih.govgoogle.com

The reactivity order for SNAr reactions in activated aryl halides is typically F > Cl ≈ Br > I, known as the "element effect," which points to a rate-controlling addition of the nucleophile. nih.gov However, for N-methylpyridinium ions, a different reactivity order is observed (2-CN ≥ 4-CN > 2-F ~ 2-Cl ~ 2-Br ~ 2-I), suggesting a more complex mechanism involving rate-determining deprotonation of the addition intermediate. nih.gov

Influence of Substituents (e.g., Methyl, Fluoro) on Regioselectivity and Reactivity

The reactivity and regioselectivity of this compound are dictated by the combined electronic and steric influences of its substituents and the N-oxide group.

N-Oxide Group : This group is strongly activating for nucleophilic substitution at the C2 and C4 positions, as it can stabilize the negative charge of the Meisenheimer intermediate through resonance. imperial.ac.uk It also increases the compound's polarity.

Fluoro Group (C5) : The fluorine atom at the 5-position exerts a powerful electron-withdrawing inductive effect, which generally enhances the electrophilicity of the pyridine ring. vulcanchem.com However, its effect on reactivity can be complex. In the nucleophilic substitution of 2-halopyridines, a fluorine atom at the 5-position has been found to retard the reaction, an effect attributed to lone-pair repulsion with the negative charge developing on the central carbon atom in the transition state. researchgate.net Conversely, fluorine can also act as an electron donor through resonance, an effect observed in spectroscopic studies of substituted [bis(pyridine)iodine]⁺ complexes. acs.org

Methyl Group (C2) : The methyl group at the 2-position has a modest electron-donating effect and, more importantly, exerts steric hindrance. This steric bulk can influence the regioselectivity of incoming reagents, potentially directing them to less hindered positions. vulcanchem.comresearchgate.net

Quantum chemical calculations on substituted pyridine N-oxides have shown that electron-withdrawing substituents increase the electron affinity of the compound, while electron-donating groups enhance complexation ability. researchgate.net The interplay of these substituent effects determines the ultimate outcome of chemical transformations.

Metal-Catalyzed and Metal-Free C-H Activation Reactions

Direct C-H functionalization of pyridine N-oxides represents a highly efficient and atom-economical approach to synthesizing complex pyridine derivatives, bypassing the need for pre-functionalized starting materials. acs.org

Arylation and Acylation Pathways

Arylation: Palladium-catalyzed C-H arylation is a prominent method for modifying pyridine N-oxides. acs.org Direct cross-coupling of pyridine N-oxides with unactivated arenes can be achieved using a palladium catalyst and a silver oxidant, affording ortho-arylated products with high site-selectivity. acs.org Another efficient method involves the arylation of 2-halopyridine N-oxides with various Grignard reagents, which proceeds as a highly selective C-H bond functionalization even in the presence of reactive C-Cl or C-Br bonds. acs.org

| Pyridine N-Oxide Derivative | Coupling Partner | Catalyst/Reagents | Product | Yield | Reference |

|---|---|---|---|---|---|

| Pyridine N-oxide | Benzene | Pd(OAc)₂, Ag₂CO₃ | 2-Phenylpyridine N-oxide | Side Product | acs.org |

| 2-Chloropyridine N-oxide | PhMgBr | Not specified | 6-Phenyl-2-chloropyridine N-oxide | High | acs.org |

| Pyridine N-oxides | Potassium aryltrifluoroborates | Pd(OAc)₂, TBAI | Arylated Pyridine N-oxides | Moderate to High | colab.ws |

Acylation: The introduction of acyl groups can be accomplished through various pathways. A metal-free, photoinduced method allows for the acylation of pyridine N-oxides using alkynes under aerobic conditions. acs.org In this process, the alkyne serves as the acylating agent. acs.org Alternatively, silver-catalyzed oxidative acylation has been reported using terminal alkynes in the presence of an oxidant like potassium persulfate (K₂S₂O₈). acs.org Traditional Friedel-Crafts acylation is generally not effective for pyridines due to their electron-deficient nature and the tendency for acylation to occur at the nitrogen atom. youtube.com

Alkylation and Alkenylation Reactions

Alkylation: Several methodologies exist for the alkylation of pyridine N-oxides. A metal-free, visible-light-mediated reaction with alkynes under anaerobic conditions can produce ortho-alkylated pyridines. acs.org Another approach is the reductive C2-alkylation using Wittig reagents, which shows excellent site selectivity and functional-group compatibility. nih.gov Metal-free C-H benzylation has also been achieved using organosilanes as coupling partners, catalyzed by tetrabutylammonium (B224687) fluoride (TBAF). acs.org Furthermore, Grignard reagents can be used for the facile alkylation of 2-halopyridine N-oxides. acs.org

Alkenylation: The synthesis of 2-alkenylpyridines can be achieved through the direct C-H alkenylation of pyridine N-oxides. Palladium-catalyzed oxidative C-C bond formation with olefins proceeds with excellent regioselectivity to give ortho-alkenylated N-oxide derivatives. acs.org Copper catalysts have also been employed for the C2 alkenylation of pyridine-N-oxides with alkynes, offering operational simplicity and good functional group compatibility. rsc.org

| N-Oxide Substrate | Alkene/Alkyne | Catalyst/Reagents | Yield | Reference |

|---|---|---|---|---|

| 2-Phenylpyridine N-oxide | Ethyl acrylate | Pd(OAc)₂, Ag₂CO₃ | 85% | acs.org |

| 3-Phenylpyridine N-oxide | Ethyl acrylate | Pd(OAc)₂, Ag₂CO₃ | 81% | acs.org |

| Pyridine N-oxide | Diphenylacetylene | Cu(OAc)₂, Ag₂O | 85% | rsc.org |

| Quinoline N-oxide | Diphenylacetylene | Cu(OAc)₂, Ag₂O | 78% | rsc.org |

Cross-Coupling Methodologies

Cross-coupling reactions are fundamental tools for constructing complex molecules from pyridine-based scaffolds. The Suzuki cross-coupling reaction, for example, has been used to synthesize novel pyridine derivatives from 5-bromo-2-methylpyridin-3-amine (B1289001) and various arylboronic acids in the presence of a palladium catalyst. mdpi.com This demonstrates the utility of halogenated methylpyridines as coupling partners.

The use of 2-halopyridine N-oxides as substrates that undergo C-H functionalization with Grignard reagents, while leaving the C-X bond intact, provides a strategic advantage. acs.org The halogen acts as a blocking group that can later be removed or transformed, allowing for site-controllable functionalization at the C2 and C6 positions. acs.org Additionally, metal-free cross-coupling reactions of heteroaromatic N-oxides with organosilanes have been developed, offering an alternative pathway for C-H functionalization. acs.org

Deoxygenation Reactions of Fluorinated Pyridine N-Oxides

The removal of the oxygen atom from the N-oxide moiety, known as deoxygenation, is a fundamental transformation that regenerates the parent pyridine. This reaction is crucial for synthetic sequences where the N-oxide group is used to direct other reactions or modulate the ring's electronic properties. While specific studies on this compound are not extensively documented in readily available literature, several methods developed for a range of substituted pyridine N-oxides are applicable, particularly those tolerant of halogen substituents.

Common strategies for deoxygenation involve trivalent phosphorus compounds, such as phosphorus trichloride (B1173362) (PCl₃), or catalytic methods. acs.orgscripps.edu A notable catalytic method involves palladium-catalyzed transfer oxidation. organic-chemistry.orgst-andrews.ac.uk In a study by Clarke and Fuentes, a variety of substituted pyridine N-oxides were successfully deoxygenated using a palladium(II) acetate (B1210297) catalyst with a ferrocene-based diphosphine ligand (dppf). organic-chemistry.orgst-andrews.ac.uk The reaction uses triethylamine (B128534) as both a base and the terminal reductant (oxygen acceptor) and proceeds efficiently under either conventional heating or microwave irradiation. organic-chemistry.org The method demonstrates broad functional group tolerance, including halogens, esters, and nitro groups, suggesting its potential applicability to this compound. organic-chemistry.orgresearchgate.net

More recently, visible-light-mediated photoredox catalysis has emerged as a mild and efficient method for deoxygenating N-heterocyclic N-oxides. acs.orgorganic-chemistry.org These reactions often proceed at room temperature with high chemoselectivity, avoiding harsh reagents and conditions. organic-chemistry.org For instance, a system using thioxanthone as a photocatalyst in the presence of trifluoroacetic acid has been shown to reduce pyridine N-oxides. acs.org Given the electronic properties of this compound, such photoredox methods represent a viable pathway for its deoxygenation.

| Substrate (Pyridine N-Oxide) | Reagent/Catalyst | Solvent | Conditions | Product | Yield (%) | Reference |

| 4-Chloropyridine N-oxide | Pd(OAc)₂/dppf, Et₃N | MeCN | 160 °C, 10 min (MW) | 4-Chloropyridine | 98 | organic-chemistry.org |

| 4-Nitroquinoline N-oxide | Pd(OAc)₂/dppf, Et₃N | MeCN | 140 °C, 10 min (MW) | 4-Nitroquinoline | 99 | organic-chemistry.org |

| 3-Pyridinecarboxaldehyde N-oxide | Pd(OAc)₂/dppf, Et₃N | MeCN | 140 °C, 10 min (MW) | 3-Pyridinecarboxaldehyde | 99 | organic-chemistry.org |

| 4-Cyanopyridine N-oxide | Thioxanthone, TfOH | Acetone | Blue LEDs, rt, 2h | 4-Cyanopyridine | 92 | acs.org |

Rearrangement and Ring Transformation Pathways Involving the N-Oxide Moiety

The N-oxide group can participate directly in rearrangements and transformations, serving as an internal oxidant or facilitating skeletal changes.

Oxidative Rearrangements (e.g., of Propargyl Alcohols)

Pyridine N-oxides are effective external oxidants in metal-catalyzed oxidative rearrangements. A significant example is the gold(I)-catalyzed rearrangement of propargyl alcohols to produce 1,3-diketones. nih.govacs.org In this transformation, the pyridine N-oxide acts as the oxygen atom donor. Research by Hashmi and coworkers demonstrated that various substituted pyridine N-oxides could facilitate this reaction. acs.org For instance, using 3,5-dichloropyridine-1-oxide as the oxidant in the presence of a gold(I) catalyst, 1-(phenylethynyl)cyclobutanol was converted into 2-(2-oxo-2-phenylethyl)cyclobutan-1-one. acs.org

The electronic nature of the pyridine N-oxide influences the reaction's efficiency. The presence of electron-withdrawing groups, such as the chloro substituents in 3,5-dichloropyridine-1-oxide, is often preferred. acs.org This suggests that this compound, with its strongly electron-withdrawing fluorine atom, would be a competent oxidant in this type of transformation. The reaction proceeds under mild conditions and displays a regioselectivity that favors the formation of 1,3-diketones over other potential products like oxetan-3-ones. nih.govacs.org

Another relevant transformation for 2-methylpyridine (B31789) N-oxide derivatives is the Boekelheide reaction. wikipedia.org This is a rearrangement of an α-picoline N-oxide using an acid anhydride (B1165640) (e.g., trifluoroacetic anhydride) to yield a hydroxymethylpyridine after hydrolysis. wikipedia.orgchemtube3d.com The reaction involves acylation of the N-oxide oxygen, followed by deprotonation of the α-methyl group and a subsequent organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement. wikipedia.org

| Propargyl Alcohol Substrate | Oxidant | Catalyst | Product (1,3-Diketone) | Yield (%) | Reference |

| 1-(Phenylethynyl)cyclobutanol | 3,5-Dichloropyridine-1-oxide | IPrAuNTf₂ | 2-(2-Oxo-2-phenylethyl)cyclobutan-1-one | 83 | acs.org |

| 1-(Phenylethynyl)cyclopentanol | 3,5-Dichloropyridine-1-oxide | IPrAuNTf₂ | 2-(2-Oxo-2-phenylethyl)cyclopentan-1-one | 91 | acs.org |

| 1-(p-Tolylethynyl)cyclobutanol | 3,5-Dichloropyridine-1-oxide | IPrAuNTf₂ | 2-(2-Oxo-2-(p-tolyl)ethyl)cyclobutan-1-one | 85 | acs.org |

Mechanistic Postulations for Key Transformations

Understanding the reaction mechanisms provides insight into the specific roles of the N-oxide and the influence of its substituents.

Role of Pyridine N-Oxides as Intermediates in Reaction Cycles

In many transformations, pyridine N-oxides are not merely reagents but are key intermediates within a catalytic cycle. In the gold-catalyzed oxidative rearrangement of propargyl alcohols, a plausible mechanism involves the pyridine N-oxide as a crucial player. acs.org One proposed pathway begins with the coordination of the cationic gold(I) catalyst to the alkyne. The pyridine N-oxide then performs a nucleophilic attack on the activated alkyne, forming a vinyl-gold intermediate. This intermediate subsequently fragments to generate an α-oxo gold carbene and the corresponding deoxygenated pyridine. The gold carbene then rearranges to yield the final 1,3-diketone product. acs.org In this cycle, the pyridine N-oxide is the stoichiometric oxidant that enables the regeneration of the active catalyst by accepting electrons and donating its oxygen atom.

Pyridine N-oxides also function as key intermediates in photoredox catalysis. nih.govresearchgate.net For example, in certain ortho-alkylation reactions, the pyridine N-oxide can serve as both a redox auxiliary and a radical acceptor. researchgate.net It can participate in a single-electron transfer process, facilitating the generation of radical intermediates that lead to the final product. nih.gov The ability of the N-oxide to engage in these electron transfer events makes it a versatile component in modern synthetic methods.

Intramolecular Interactions and Their Impact on Reactivity

The reactivity of this compound is governed by a combination of electronic and steric effects arising from its substituents and the N-oxide group itself. The N-oxide moiety is strongly polarizing, with the formally positive nitrogen and negative oxygen creating a significant dipole moment. scripps.edu This group can donate π-electrons into the ring, increasing electron density at the 2, 4, and 6 positions, which facilitates electrophilic substitution compared to the parent pyridine. thieme-connect.de

The substituents on the ring modulate this inherent reactivity. The fluorine atom at the 5-position is a strongly electron-withdrawing group, primarily through an inductive effect. This effect deactivates the ring towards electrophilic attack and influences the regioselectivity of nucleophilic reactions. Conversely, the methyl group at the 2-position is weakly electron-donating and provides steric bulk around the adjacent nitrogen atom.

Advanced Spectroscopic and Computational Characterization of 5 Fluoro 2 Methylpyridine 1 Oxide

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying functional groups and elucidating the molecular structure of a compound. The vibrational modes of 5-Fluoro-2-methylpyridine (B1303128) 1-oxide are influenced by the electronic effects of the fluorine atom and the methyl group, as well as the N-oxide functionality.

Fourier Transform Infrared (FT-IR) Spectroscopy

For instance, in a detailed study of 2-methylpyridine (B31789) 1-oxide, the FT-IR spectrum revealed key vibrational modes. nih.gov The N-O stretching vibration, a hallmark of pyridine (B92270) N-oxides, is typically observed in the region of 1200-1300 cm⁻¹. The presence of the electron-withdrawing fluorine atom in the 5-position of the ring in 5-Fluoro-2-methylpyridine 1-oxide would likely influence the position of this band. The C-H stretching vibrations of the aromatic ring are expected in the 3000-3100 cm⁻¹ region, while the methyl group's C-H stretching vibrations would appear in the 2850-3000 cm⁻¹ range. The C-F stretching vibration is anticipated to be a strong band, typically found in the 1000-1400 cm⁻¹ region, though its exact position can be influenced by coupling with other vibrations.

Table 1: Predicted FT-IR Vibrational Bands for this compound Based on Analogous Compounds

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Notes |

| Aromatic C-H Stretch | 3000 - 3100 | The electron-withdrawing nature of the fluorine and N-oxide can shift these bands. |

| Methyl C-H Stretch | 2850 - 3000 | Asymmetric and symmetric stretching modes are expected. |

| Ring Stretching (C=C, C=N) | 1400 - 1650 | Multiple bands are characteristic of the pyridine ring. |

| N-O Stretch | 1200 - 1300 | A strong and characteristic band for pyridine N-oxides. |

| C-F Stretch | 1000 - 1400 | A strong absorption, its position is sensitive to the electronic environment. |

| In-plane Ring Bending | 1000 - 1200 | Several bands contributing to the fingerprint region. |

| Out-of-plane C-H Bending | 700 - 900 | Characteristic bands providing information on substitution patterns. |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum would also be characterized by vibrations of the substituted pyridine N-oxide core. A computational and experimental study on 2-methylpyridine 1-oxide has provided a detailed vibrational assignment that can be used for comparison. nih.gov

The symmetric ring breathing mode, which is often a strong band in the Raman spectra of aromatic compounds, would be a key feature. The positions of the ring stretching vibrations, as well as the N-O stretching vibration, would also be present. The C-F stretching vibration is also expected to be Raman active. Due to the lack of specific experimental Raman data for this compound, a detailed analysis is speculative. However, based on the analysis of 2-methylpyridine 1-oxide, a rich spectrum with distinct bands corresponding to in-plane and out-of-plane vibrations of the ring and its substituents is anticipated.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of pyridine N-oxides typically displays characteristic π→π* and n→π* transitions. A study on 2-methylpyridine 1-oxide, combining experimental and computational methods, reported the UV-Vis spectrum and the electronic transitions involved. nih.gov

For this compound, the presence of the fluorine atom and the methyl group as substituents on the pyridine N-oxide ring is expected to cause a shift in the absorption maxima (λmax) compared to the parent pyridine N-oxide. The electron-withdrawing fluorine atom and the electron-donating methyl group, along with the N-oxide group, will modulate the energy of the molecular orbitals involved in the electronic transitions. It is anticipated that the π→π* transitions will be the most intense bands in the spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei.

Proton (¹H) NMR Analysis

The ¹H NMR spectrum of this compound provides information on the chemical shifts and coupling constants of the protons. The electron-withdrawing fluorine atom and the N-oxide group significantly influence the electronic environment of the ring protons, leading to characteristic downfield shifts.

Spectroscopic characterization has provided the following ¹H NMR data in CDCl₃: a doublet at δ 8.45 ppm (J = 6.4 Hz) corresponding to the proton at the 6-position (H-6), a doublet at δ 7.98 ppm (J = 8.8 Hz) for the proton at the 3-position (H-3), and a singlet at δ 2.65 ppm for the methyl protons (CH₃). vulcanchem.com The fluorine atom at the 5-position also introduces additional couplings, with an approximate ³JHF of 8 Hz. vulcanchem.com

Table 2: ¹H NMR Chemical Shifts and Coupling Constants for this compound in CDCl₃

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-6 | 8.45 | d | 6.4 |

| H-3 | 7.98 | d | 8.8 |

| CH₃ | 2.65 | s | - |

| H-4 | Not explicitly reported | - | - |

Carbon-13 (¹³C) NMR Analysis

The reported ¹³C NMR data indicates a signal at δ 160.1 ppm for the carbon attached to the fluorine (C-F), a signal at δ 148.5 ppm for the carbon adjacent to the N-oxide (C-N-O), and a signal at δ 25.3 ppm for the methyl carbon (CH₃). vulcanchem.com The direct coupling between the carbon and fluorine atoms (¹JCF) is a characteristic feature in the ¹³C NMR spectra of fluorinated compounds.

Table 3: ¹³C NMR Chemical Shifts for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C-F | 160.1 |

| C-N-O | 148.5 |

| CH₃ | 25.3 |

| Other Ring Carbons | Not explicitly reported |

Fluorine-19 (¹⁹F) NMR Analysis

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive and informative technique for characterizing fluorine-containing compounds. thermofisher.com The ¹⁹F nucleus has a spin of ½ and a high gyromagnetic ratio, resulting in sharp signals and a wide chemical shift range, which minimizes the probability of signal overlap. thermofisher.comhuji.ac.il This technique provides critical information regarding the electronic environment of the fluorine atom and its coupling to nearby protons (¹H) and carbons (¹³C).

Furthermore, the signal for the fluorine atom would exhibit coupling to the adjacent aromatic protons. Specifically, one would expect to observe:

A three-bond coupling (³JHF) to the proton at C-6 (H-6).

A three-bond coupling (³JHF) to the proton at C-4 (H-4).

A longer-range, four-bond coupling (⁴JHF) to the proton at C-3 (H-3).

A five-bond coupling (⁵JHF) to the protons of the methyl group at C-2.

The magnitude of these coupling constants provides valuable structural information. thermofisher.com The analysis of the resulting multiplet structure in the ¹⁹F spectrum, in conjunction with the corresponding splittings in the ¹H spectrum, is essential for unambiguous signal assignment and structural confirmation.

Multi-dimensional NMR Techniques for Structural Elucidation

To fully elucidate the structure of this compound and unambiguously assign all proton and carbon signals, a suite of multi-dimensional NMR experiments is indispensable. These techniques reveal through-bond and through-space correlations between nuclei.

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are spin-spin coupled, typically over two or three bonds. calpaclab.com For the title compound, a COSY spectrum would be expected to show correlations between H-3 and H-4, and between H-4 and H-6, confirming their positions on the pyridine ring.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). youtube.com This is a highly sensitive method for assigning carbon signals based on their attached, and usually pre-assigned, protons. For this compound, HSQC would show cross-peaks connecting H-3 to C-3, H-4 to C-4, H-6 to C-6, and the methyl protons to the methyl carbon.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment detects longer-range correlations between protons and carbons, typically over two to four bonds (²JCH, ³JCH, and sometimes ⁴JCH). calpaclab.comyoutube.com This is crucial for piecing together the molecular framework. Key expected HMBC correlations for this compound would include:

Methyl Protons (C-2): Correlations to C-2 and C-3.

H-3: Correlations to C-2, C-4, and C-5.

H-4: Correlations to C-3, C-5, and C-6.

H-6: Correlations to C-2, C-4, and C-5.

The combination of these 2D NMR experiments allows for a complete and confident assignment of the molecular structure.

| Predicted 2D NMR Correlations for this compound | |

| Experiment | Expected Key Correlations |

| COSY | H-3 ↔ H-4; H-4 ↔ H-6 |

| HSQC | H-3 ↔ C-3; H-4 ↔ C-4; H-6 ↔ C-6; CH₃ ↔ CH₃ |

| HMBC | CH₃ ↔ C-2, C-3; H-3 ↔ C-2, C-4, C-5; H-4 ↔ C-3, C-5, C-6; H-6 ↔ C-2, C-4, C-5 |

X-ray Crystallography and Solid-State Structural Analysis

As of now, the single-crystal X-ray structure of this compound has not been reported in the Cambridge Structural Database (CSD). However, the crystal structure of the analogous compound, 5-Bromo-2-methylpyridine N-oxide , provides a valuable model for understanding the solid-state characteristics.

In the reported structure of 5-Bromo-2-methylpyridine N-oxide, the molecule crystallizes in the monoclinic space group P2₁/n. nih.govrsc.org The pyridine ring is planar, with the methyl carbon and N-oxide oxygen atoms lying nearly in the ring plane. The bromine atom is slightly displaced from this plane. In the crystal lattice, molecules are linked by intermolecular C-H···O hydrogen bonds, forming centrosymmetric dimers, which are a key feature in stabilizing the crystal structure. nih.gov

It is anticipated that this compound would exhibit similar planar geometry for the pyridine N-oxide core. The substitution of the larger bromine atom with the smaller, more electronegative fluorine atom would likely lead to subtle changes in bond lengths and angles within the pyridine ring. The C-F bond length would be significantly shorter than the C-Br bond. Furthermore, the smaller size and different electronic properties of fluorine could influence the intermolecular packing arrangement and the geometry of any hydrogen bonds formed in the solid state.

| Crystallographic Data for Analogue: 5-Bromo-2-methylpyridine N-oxide | |

| Parameter | Value |

| Chemical Formula | C₆H₆BrNO |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.3060 (15) |

| b (Å) | 11.351 (2) |

| c (Å) | 8.4950 (17) |

| β (°) | 111.01 (3) |

| Volume (ų) | 657.7 (3) |

| Z | 4 |

| Data sourced from a study on 5-Bromo-2-methylpyridine N-oxide. nih.gov |

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in providing a theoretical framework to complement and interpret experimental data. These methods can predict molecular geometries, electronic properties, and spectroscopic parameters.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure and equilibrium geometry of molecules. researchgate.net A DFT study on this compound, likely using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would yield an optimized molecular geometry.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution, hybridization, and donor-acceptor (hyperconjugative) interactions within a molecule. mpg.desigmaaldrich.com For this compound, an NBO analysis would quantify the delocalization of electron density.

Key findings from an NBO analysis would include:

Natural Atomic Charges: The analysis would reveal a significant negative charge on the fluorine and oxygen atoms and a positive charge on the carbons attached to them (C-5 and the N-oxide nitrogen), reflecting their high electronegativity.

Hybridization: The hybridization of the atoms in the pyridine ring would be determined, confirming their sp² character.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to understand chemical reactivity. youtube.comlibretexts.org The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO represents the ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (Egap) is an indicator of the molecule's kinetic stability and chemical reactivity.

For this compound, the analysis would likely show:

Electrostatic Potential (ESP) Mapping

The molecular electrostatic potential (ESP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The ESP map of a molecule is generated by calculating the electrostatic potential at the van der Waals surface, providing a visual representation of the electron-rich and electron-poor regions.

For pyridine N-oxides, the N-oxide group introduces significant polarity, which in turn influences the ESP. vulcanchem.com In the case of this compound, the ESP map is expected to show a region of high negative potential (electron-rich) around the oxygen atom of the N-oxide group. This is a characteristic feature of pyridine N-oxides and is a primary site for electrophilic attack. Conversely, the pyridine ring, particularly the carbon atoms, will exhibit varying degrees of positive potential (electron-poor).

The presence of a fluorine atom at the 5-position, being a highly electronegative atom, will create a localized region of negative potential around itself. However, its strong electron-withdrawing inductive effect will also lead to a more positive potential on the adjacent carbon atoms of the pyridine ring. The methyl group at the 2-position, being an electron-donating group, will slightly increase the electron density on the ring, counteracting the effect of the fluorine atom to some extent.

In a study on 2-methylpyridine 1-oxide, the parent compound, the ESP map revealed the expected negative potential around the N-oxide oxygen and a positive potential distributed over the ring. nih.gov For this compound, the interplay of the fluoro and methyl groups is anticipated to create a more complex ESP map, with distinct regions of positive and negative potential that dictate its intermolecular interactions and reactivity.

Table 1: Predicted Electrostatic Potential (ESP) Characteristics of this compound

| Molecular Region | Predicted Electrostatic Potential | Implication for Reactivity |

| N-Oxide Oxygen | Highly Negative | Site for electrophilic attack and hydrogen bonding |

| Pyridine Ring Carbons | Generally Positive | Susceptible to nucleophilic attack |

| Fluorine Atom | Locally Negative | Influences intermolecular interactions |

| Methyl Group | Slightly Electron-Donating | Modulates overall ring electron density |

Computational Predictions of Spectroscopic Properties

Density Functional Theory (DFT) calculations are a powerful tool for predicting the spectroscopic properties of molecules, providing insights that complement experimental data. For this compound, DFT calculations can be employed to predict its vibrational (FT-IR and Raman), electronic (UV-Vis), and nuclear magnetic resonance (NMR) spectra.

A comprehensive study on 2-methylpyridine 1-oxide using DFT with the 6-31G(d,p) and 6-311G(d,p) basis sets has provided a detailed interpretation of its spectroscopic properties. nih.gov The calculated vibrational frequencies, after scaling, showed excellent agreement with the experimental FT-IR and Raman spectra. nih.gov Similarly, the ¹H and ¹³C NMR chemical shifts were accurately predicted using the Gauge-Including Atomic Orbital (GIAO) method. nih.gov

For this compound, similar computational methods can be applied. The introduction of a fluorine atom is expected to cause significant shifts in the vibrational frequencies and NMR chemical shifts compared to the parent compound. For instance, the C-F stretching vibration will appear as a strong band in the IR spectrum. In the ¹³C NMR spectrum, the carbon atom bonded to the fluorine will exhibit a large chemical shift and a characteristic C-F coupling constant. The ¹⁹F NMR spectrum would show a single resonance, providing a direct probe of the fluorine's electronic environment.

Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectrum (UV-Vis). Pyridine N-oxides typically exhibit π-π* and n-π* transitions. aip.org The substitution pattern in this compound will influence the energies of these transitions, and TD-DFT can provide a theoretical basis for interpreting the experimental UV-Vis spectrum.

Table 2: Computationally Predicted Spectroscopic Data for this compound (Qualitative)

| Spectroscopic Technique | Predicted Key Features |

| FT-IR | Characteristic C-F stretching band, N-O stretching vibration, aromatic C-H and C-C stretching modes. |

| FT-Raman | Complementary vibrational modes to FT-IR, with strong aromatic ring breathing modes. |

| ¹H NMR | Distinct chemical shifts for the aromatic protons, influenced by the electronic effects of the fluoro and methyl groups. |

| ¹³C NMR | Large chemical shift and C-F coupling for the carbon attached to fluorine. |

| ¹⁹F NMR | A single resonance characteristic of the fluorine's chemical environment. |

| UV-Vis | π-π* and n-π* transitions with energies influenced by the substituents. |

Reaction Mechanism Simulation and Transition State Analysis

Computational chemistry provides invaluable tools for elucidating reaction mechanisms by simulating reaction pathways and characterizing transition states. For this compound, reaction mechanism simulations can be used to understand its reactivity in various chemical transformations.

Pyridine N-oxides are known to undergo a variety of reactions, including electrophilic and nucleophilic substitutions. semanticscholar.org The N-oxide group can act as an internal nucleophile or be a leaving group in substitution reactions. chemtube3d.com DFT calculations can be used to model the reaction pathways of, for example, nucleophilic aromatic substitution (SNAr) on the pyridine ring. The fluorine atom at the 5-position is a potential leaving group in SNAr reactions, and simulations can determine the activation energy barrier for such a process.

Transition state analysis is a critical component of these simulations. By locating the transition state structure and calculating its energy, the rate-determining step of a reaction can be identified. For instance, in a study of the photoredox-catalyzed carbohydroxylation of α-olefins involving a pyridine N-oxide, DFT calculations were used to model the catalytic cycle, including the single-electron transfer steps and the final nucleophilic substitution, identifying the rate-determining transition state. acs.org

Table 3: Potential Reaction Mechanisms for Simulation in this compound

| Reaction Type | Key Aspects for Simulation | Information Gained |

| Nucleophilic Aromatic Substitution (SNAr) | Pathway for substitution at the 5-position (C-F bond cleavage). | Activation energy, transition state geometry, feasibility of the reaction. |

| Electrophilic Attack at the N-Oxide | Interaction with various electrophiles. | Reaction intermediates, regioselectivity of subsequent reactions. |

| Photochemical Reactions | Excited state dynamics and potential reaction pathways upon photoexcitation. | Identification of photoproducts and reaction quantum yields. aip.org |

Strategic Applications in Organic Synthesis Research

5-Fluoro-2-methylpyridine (B1303128) 1-oxide as a Ligand or Auxiliary in Metal Catalysis

While specific literature detailing 5-Fluoro-2-methylpyridine 1-oxide as a ligand is not abundant, the broader class of pyridine (B92270) N-oxides is well-established for its utility in metal catalysis. Pyridine N-oxides are recognized as effective ligands and auxiliaries, primarily due to the oxygen atom's ability to coordinate with metal centers. This coordination can influence the catalyst's electronic properties, stability, and steric environment, thereby modulating its reactivity and selectivity.

Pyridine N-oxide derivatives are known to participate in various catalytic systems. For instance, they are employed in palladium-catalyzed cross-coupling reactions where they can act as activating agents for C-H bond functionalization. semanticscholar.orgresearchgate.net The N-oxide group enhances the reactivity of the pyridine ring, making C-H bonds at the 2- and 4-positions more susceptible to metallation and subsequent coupling with other organic fragments like indoles or five-membered heterocycles. researchgate.netrsc.org In such scenarios, this compound, with its defined substitution pattern, could offer regiochemical control and electronic tuning due to the electron-withdrawing nature of the fluorine atom.

Furthermore, copper-catalyzed reactions, such as the amination of 2-halopyridines, represent another area where pyridine-type ligands are crucial. researchgate.net Although not explicitly documented for this compound, its structural features suggest potential applicability. The N-oxide could coordinate to a copper center, influencing the catalytic cycle of C-N bond formation. Similarly, in copper-catalyzed intramolecular C-H amination reactions for the synthesis of pyrrolidines and piperidines, N-haloamide precursors are used, and while the pyridine N-oxide itself is not the ligand, the underlying principles of metal-ligand interaction are central. nih.gov The potential for this compound to act as an ancillary ligand in such systems, potentially enhancing catalyst performance or longevity, remains an area for future exploration.

Utilization as an Oxidant or Reagent in Organic Transformations

The N-oxide moiety serves as a potent oxygen atom transfer agent, enabling this compound to function as a selective oxidant in various transformations. The oxygen atom is readily transferred to a substrate, often mediated by a metal catalyst, regenerating the parent pyridine.

Selective Dioxygenation Reactions

The application of this compound as an oxidant in selective dioxygenation reactions is not extensively documented in current literature. Research on pyridine N-oxides as oxidants has predominantly focused on monooxygenation reactions, such as the epoxidation and hydroxylation of various substrates. For example, photoredox catalysis can generate pyridine N-oxy radicals from pyridine N-oxides, which then participate in the carbohydroxylation and aminohydroxylation of α-olefins, representing a net monooxygenation of the alkene. acs.org Similarly, photocatalytic systems involving rhenium complexes have been developed for the deoxygenation of pyridine N-oxides, highlighting the reactivity of the N-O bond, though this is the reverse of its role as an oxidant. chemrxiv.orgresearchgate.netchemrxiv.org While these studies underscore the capacity of the N-O bond to engage in redox processes, its specific use to deliver both atoms of a dioxygen molecule to a substrate remains a specialized and less explored area.

Oxidation of Amides to Alpha-Functionalized Products

A significant application of substituted pyridine N-oxides is in the ruthenium-porphyrin catalyzed oxidation of amides. This system facilitates a unique oxidative C-N bond cleavage at the carbon alpha to the nitrogen in cyclic amides, yielding N-acyl amino acids. lookchem.comgoogle.com This transformation is particularly noteworthy as it diverges from typical amide oxidations that yield lactams.

In this process, the ruthenium porphyrin complex acts as the catalyst, while the pyridine N-oxide serves as the terminal oxidant. The reaction is believed to proceed via an alpha-hydrogen atom abstraction as the rate-determining step. google.com The use of 2,6-disubstituted pyridine N-oxides, such as 2,6-dichloropyridine (B45657) N-oxide, has been shown to be effective. Given its structure as a substituted pyridine N-oxide, this compound is a strong candidate for use in this type of transformation. The electronic influence of the fluorine atom could potentially modulate the reactivity and efficiency of the oxidation.

| Substrate (N-Acyl Cyclic Amine) | Catalyst System | Product (N-Acyl Amino Acid) | Yield | Reference |

| N-Benzoylpyrrolidine | Ru(IV)TMPCl2 / 2,6-dichloropyridine N-oxide | N-Benzoyl-γ-aminobutyric acid | Good | lookchem.comgoogle.com |

| N-Benzoylpiperidine | Ru(IV)TMPCl2 / 2,6-dichloropyridine N-oxide | N-Benzoyl-δ-aminovaleric acid | Good | lookchem.comgoogle.com |

| N-Acyl-L-proline derivatives | Ru(IV)TMPCl2 / 2,6-dichloropyridine N-oxide | N-Acyl-L-glutamate derivatives | Modest to Good | lookchem.comgoogle.com |

| 1-Methyl-2-pyrrolidone (Lactam) | Ru(IV)TMPCl2 / 2,6-dichloropyridine N-oxide | 1-Methylsuccinimide (Imide) | - | google.com |

This table presents data for the general reaction using substituted pyridine N-oxides as oxidants.

Role as a Privileged Synthetic Intermediate and Building Block

The presence of multiple functional handles—the N-oxide, the fluorine atom, and the methyl group—on a stable aromatic core makes this compound a privileged starting material for the synthesis of more elaborate molecules. The N-oxide group activates the pyridine ring for both nucleophilic and electrophilic substitutions, providing pathways to a variety of derivatives. semanticscholar.orgresearchgate.net

Synthesis of Complex Pyridine Derivatives

Pyridine N-oxides are versatile precursors for the synthesis of substituted pyridines. The N-oxide group activates the C2 and C4 positions towards nucleophilic attack and the C3/C5 positions for electrophilic substitution. Furthermore, the N-oxide can direct C-H functionalization reactions. For instance, transition-metal-free, regiospecific alkylation, alkynylation, and arylation of pyridine N-oxides can be achieved by the addition of Grignard reagents, followed by treatment with acetic anhydride (B1165640) to yield 2-substituted pyridines. rsc.org

This methodology allows for the construction of various 2,5-disubstituted pyridines, a pattern present in the parent compound. By applying this logic, this compound could undergo nucleophilic attack at the C6 position (ortho to the N-oxide and meta to the fluorine) or undergo functionalization at the activated methyl group, although such specific applications are yet to be detailed. Palladium-catalyzed C-H/C-H cross-coupling of pyridine N-oxides with heterocycles is another powerful method for elaborating the pyridine core. rsc.org After the desired substitution is achieved, the N-oxide can be readily removed via deoxygenation using various reagents, including palladium-catalyzed methods, to afford the final substituted pyridine. organic-chemistry.org

| Reaction Type | Reagents | Product Type | Reference |

| Regiospecific Alkylation | 1. Grignard Reagent; 2. Acetic Anhydride | 2-Substituted Pyridines | rsc.org |

| Palladium-Catalyzed Arylation | Aryl Bromides, Pd Catalyst | 2-Arylpyridine N-Oxides | semanticscholar.org |

| C-H/C-H Cross-Coupling | Heterocycles, Pd(OAc)2, Ag2CO3 | 2-(Heteroaryl)pyridine N-Oxides | rsc.org |

| Amination | Amines, PyBroP | 2-Aminopyridines | semanticscholar.org |

This table summarizes general synthetic transformations starting from pyridine N-oxides.

Precursors for Azaheterocycles

The reactivity of the pyridine N-oxide scaffold can be harnessed to construct fused heterocyclic systems. For example, substituted pyridine N-oxides can serve as precursors to imidazo[1,2-a]pyridines and imidazo[1,5-a]pyridines, which are important motifs in medicinal chemistry. researchgate.net These syntheses often involve the initial introduction of an amino group, followed by cyclization.

Applications in Solid-Phase Organic Synthesis

Extensive research of publicly available scientific literature and chemical databases did not yield specific examples or detailed research findings regarding the application of this compound in solid-phase organic synthesis. While the compound is utilized in various solution-phase synthetic transformations, its role as a reagent, catalyst, or additive in methodologies employing a solid support does not appear to be documented in the reviewed sources.

The field of solid-phase organic synthesis (SPOS) heavily relies on the adaptation and optimization of solution-phase reactions to a solid-supported format. This often involves the use of specialized reagents and conditions that are compatible with the solid support and allow for easy purification. Pyridine N-oxides, as a general class of compounds, have been explored in various facets of organic synthesis for their unique electronic properties and reactivity. acs.orgresearchgate.net They can act as catalysts, oxidizing agents, and ligands in a variety of chemical transformations. researchgate.netembrapa.br

In the context of solid-phase peptide synthesis (SPPS), a major area of SPOS, various additives are employed to enhance coupling efficiency and prevent side reactions. While certain pyridine derivatives have been investigated for these purposes, there is no specific mention of this compound in the prominent literature concerning standard or novel SPPS protocols. researchgate.netuci.edu

The potential for this compound in solid-phase synthesis could be inferred from the known reactivity of pyridine N-oxides. For instance, their ability to activate carboxylic acids or participate in coupling reactions could theoretically be translated to a solid-phase context. researchgate.net The electronic effects of the fluorine and methyl substituents on the pyridine ring of this compound could influence its reactivity and potential efficacy in such applications. vulcanchem.com However, without specific studies or documented use cases, any discussion of its role remains speculative.

Exploration in Medicinal Chemistry Research

5-Fluoro-2-methylpyridine (B1303128) 1-oxide as a Scaffold for Novel Bioactive Compound Design

The strategic incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The 5-fluoro-2-methylpyridine 1-oxide scaffold is a valuable starting point for the synthesis of more complex fluorinated heterocyclic compounds.

The synthesis of this compound itself is a critical first step. The most direct method involves the oxidation of the parent compound, 5-fluoro-2-methylpyridine, typically using a peracid such as m-chloroperoxybenzoic acid (m-CPBA) in a suitable solvent like dichloromethane (B109758). vulcanchem.com This process introduces the N-oxide group, which significantly alters the electronic properties of the pyridine (B92270) ring, making it more susceptible to certain types of chemical transformations. vulcanchem.com

The presence of the fluorine atom at the 5-position and the methyl group at the 2-position influences the regioselectivity of subsequent reactions, allowing for the controlled synthesis of a variety of derivatives. The N-oxide can be used to direct further functionalization of the pyridine ring or can be removed at a later synthetic stage to yield the corresponding pyridine derivative. This versatility makes this compound a key intermediate in the construction of more elaborate fluorinated heterocyclic scaffolds. While specific examples of large-scale synthesis of diverse scaffolds from this particular starting material are not extensively documented in publicly available research, the fundamental reactivity of pyridine N-oxides suggests its potential in this area.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₆FNO |

| Molecular Weight | 127.12 g/mol |

Data sourced from chemical supplier information.

Pyridine and its derivatives are among the most common heterocyclic motifs found in approved drugs. mdpi.commdpi.com The development of compound libraries based on a central scaffold is a cornerstone of modern drug discovery, enabling the high-throughput screening of a multitude of related compounds to identify potential drug leads. The pyridine scaffold is particularly favored due to its ability to form hydrogen bonds and engage in various biological interactions.

While there is no specific mention in the researched literature of large-scale drug discovery libraries built exclusively from this compound, its structural features make it an attractive candidate for such endeavors. The ability to modify the scaffold at multiple positions would allow for the generation of a diverse set of molecules. The fluorine atom can be used to fine-tune electronic properties and metabolic stability, while the methyl group can be a site for further chemical elaboration. The N-oxide itself can be a handle for various chemical reactions.

Structure-Activity Relationship (SAR) Studies of Fluorinated Pyridine N-Oxide Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For fluorinated pyridine N-oxide derivatives, SAR studies would systematically explore how changes in the substitution pattern on the pyridine ring affect a particular biological endpoint.

Although specific SAR studies for derivatives of this compound are not detailed in the available literature, general principles for pyridine derivatives can be extrapolated. Key considerations for SAR studies on this scaffold would include:

Position and Nature of Substituents: The effect of introducing different functional groups at various positions on the pyridine ring would be a primary focus.

Role of the Fluorine Atom: The impact of the fluorine atom on binding affinity, selectivity, and metabolic stability would be a crucial aspect of the SAR.

Influence of the N-Oxide Group: The presence or absence of the N-oxide would be a key variable, as it significantly affects the electronic and steric properties of the molecule.

Stereochemistry: For derivatives with chiral centers, the stereochemistry would be a critical determinant of biological activity.

Development of Radiotracers for Molecular Imaging Applications

Positron Emission Tomography (PET) is a powerful molecular imaging technique that utilizes radiotracers to visualize and quantify physiological processes in vivo. nih.govnih.gov The development of novel PET tracers is a major focus of radiopharmaceutical chemistry.

Fluorine-18 (B77423) (¹⁸F) is a commonly used radionuclide for PET due to its favorable decay characteristics, including a half-life of 109.8 minutes and low positron energy. nih.gov The introduction of ¹⁸F into a molecule is a critical step in the synthesis of a PET tracer. For pyridine-containing molecules, nucleophilic aromatic substitution is a common strategy for ¹⁸F-labeling. However, the electron-rich nature of the pyridine ring can make this challenging.

The use of pyridine N-oxides can facilitate nucleophilic radiofluorination. mdpi.com The N-oxide group withdraws electron density from the pyridine ring, making it more susceptible to nucleophilic attack by the [¹⁸F]fluoride ion. This approach has the potential to provide a new route for the synthesis of ¹⁸F-labeled pyridines. mdpi.com

The design of ¹⁸F-labeled PET tracers based on the this compound scaffold would involve identifying a biologically relevant target and then designing a derivative of the scaffold that binds to this target with high affinity and selectivity. The synthesis would then involve introducing the ¹⁸F isotope into the molecule.

While the direct ¹⁸F-labeling of this compound to produce a PET tracer is not explicitly described in the searched literature, the principles of PET tracer design suggest that derivatives could be developed. For instance, a precursor molecule could be synthesized from this compound, which is then subjected to radiofluorination. The development of such tracers would require careful optimization of the labeling conditions to achieve high radiochemical yields and specific activity. mdpi.commdpi.com

Theoretical and Mechanistic Insights into Fluorine's Influence on Biological Properties

The substitution of hydrogen with fluorine is a widely used strategy in drug design to enhance a molecule's pharmacological profile. The unique properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence metabolic stability and binding interactions. researchgate.netnih.gov

A major hurdle in drug development is the rapid metabolic degradation of promising compounds by enzymes, primarily in the liver. nih.gov Introducing fluorine at metabolically susceptible positions is a common strategy to block this breakdown. nih.gov The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it much more resistant to enzymatic cleavage. nih.gov

In the context of this compound, the fluorine atom at the C-5 position would be expected to shield the pyridine ring from metabolic attack, such as hydroxylation, which is a common metabolic pathway for aromatic rings. This blocking effect can prolong the compound's half-life in the body, allowing it to exert its biological effect for a longer duration. researchgate.netnih.gov Furthermore, the high electronegativity of fluorine can influence the electronic properties of the entire ring system, potentially deactivating it towards oxidative metabolism. nih.gov This strategy has proven effective in numerous FDA-approved drugs where fluorination circumvents issues of low metabolic stability. nih.gov

Achieving high binding affinity and specificity for a biological target, such as a protein or enzyme, is the ultimate goal of rational drug design. Fluorine substitution can be a powerful tool to enhance these interactions, although its effects can be complex and difficult to predict. fu-berlin.denih.gov

The fluorine atom in this compound can influence protein binding through several mechanisms:

Favorable Multipolar Interactions: The polarized C-F bond can engage in favorable electrostatic and multipolar interactions with protein backbones, particularly with the carbonyl groups of amino acid residues (a C–F···C=O interaction). nih.gov These interactions, though subtle, can significantly contribute to binding affinity when the geometry is optimal. nih.gov

Hydrogen Bonding: While organic fluorine is a weak hydrogen bond acceptor, these interactions can still occur and contribute to stabilizing a ligand in a protein's binding pocket. researchgate.netnih.gov

Modulation of pKa: The electron-withdrawing nature of fluorine can alter the basicity (pKa) of the pyridine N-oxide. This can affect the molecule's ionization state at physiological pH, which is critical for interactions with charged residues in a protein binding site.

Hydrophobic and Entropic Effects: Replacing a C-H with a C-F bond increases the molecule's lipophilicity, which can enhance hydrophobic interactions within a binding pocket. researchgate.net Additionally, fluorine substituents can displace water molecules from a binding site. This disruption of the water network can lead to a favorable entropic gain, which contributes to a stronger binding affinity. nih.gov

The table below outlines the potential contributions of fluorine to protein-ligand interactions.

| Interaction Type | Description | Potential Impact on Affinity |

| Multipolar C–F···C=O | Interaction between the polarized carbon-fluorine bond and a protein backbone carbonyl group. | Can significantly enhance binding affinity. nih.gov |

| Hydrogen Bonding | Fluorine acts as a weak hydrogen bond acceptor with suitable donor groups on the protein. | Provides modest stabilization of the bound complex. researchgate.net |

| Hydrophobic Interactions | The fluorinated portion of the molecule interacts favorably with nonpolar regions of the binding pocket. | Can increase affinity by enhancing lipophilicity. researchgate.net |

| Water Network Disruption | Fluorine displaces ordered water molecules from the binding site upon ligand binding. | Can lead to a favorable entropic contribution, strengthening the interaction. nih.gov |

Conclusion and Future Research Directions

Summary of Key Research Findings on 5-Fluoro-2-methylpyridine (B1303128) 1-oxide

5-Fluoro-2-methylpyridine 1-oxide is a heterocyclic compound characterized by a pyridine (B92270) N-oxide core structure, with a fluorine atom at the 5-position and a methyl group at the 2-position. Research has primarily focused on its synthesis, characterization, and utility as a chemical intermediate.

The principal synthesis route involves the direct oxidation of its precursor, 5-fluoro-2-methylpyridine. This transformation is typically achieved using peracids, such as meta-chloroperoxybenzoic acid (mCPBA), in a chlorinated solvent like dichloromethane (B109758). This method is noted for its efficiency, capable of producing the target N-oxide in high yield and purity under controlled temperature conditions.

The molecular architecture of this compound imparts distinct physicochemical properties. The N-oxide group significantly increases the compound's polarity and modifies the electron density of the pyridine ring. Concurrently, the fluorine atom at the 5-position acts as a strong electron-withdrawing group, further polarizing the ring and influencing its reactivity in subsequent chemical transformations. The steric presence of the methyl group at the 2-position also plays a role in directing the regioselectivity of further functionalization. Its role as a pivotal intermediate is established in the synthesis of more complex molecules for the pharmaceutical and agrochemical sectors. Specifically, the fluorinated pyridine N-oxide scaffold is valuable in the construction of kinase inhibitors, where the fluorine atom can enhance binding affinity to biological targets.

Table 1: Physicochemical and Synthesis Data for this compound

| Property | Value / Method |

|---|---|

| Molecular Formula | C₆H₆FNO |

| Molecular Weight | 127.12 g/mol hoffmanchemicals.com |

| Typical Synthesis Route | Oxidation of 5-fluoro-2-methylpyridine with mCPBA |

| Reported Yield | 90–95% |

| Reported Purity (HPLC) | >95% |

Spectroscopic analysis has been fundamental in confirming the structure of the compound. Techniques such as ¹H NMR, ¹⁹F NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) provide a detailed characterization, confirming the successful oxidation and the integrity of the substituted pyridine ring.

Challenges and Opportunities in the Synthesis and Application of Fluorinated Pyridine N-Oxides

The broader class of fluorinated pyridine N-oxides, to which this compound belongs, presents a unique set of challenges and opportunities in chemical research and development.

Challenges:

Scalability and Cost: While many methods exist for fluorination, their application on an industrial scale can be limited. The reagents required for direct C-F bond formation or for introducing fluorinated moieties can be expensive and involve multi-step preparations, hindering their use in large-scale manufacturing. nih.gov

Regioselectivity: The synthesis of specifically substituted pyridine N-oxides requires precise control over reaction conditions to achieve the desired isomer. The electronic effects of existing substituents on the pyridine ring heavily influence the position of subsequent functionalization, which can be a significant synthetic hurdle.

Reaction Conditions: Some traditional methods for modifying pyridine N-oxides require harsh conditions or the use of stoichiometric heavy metals, which carry an environmental cost and can limit functional group tolerance. nih.gov

Opportunities:

Enhanced Pharmaceutical Properties: The incorporation of fluorine is a well-established strategy in medicinal chemistry to improve a drug candidate's metabolic stability, lipophilicity, and binding affinity. nih.gov Fluorinated pyridine N-oxides are therefore highly attractive synthons for novel therapeutics.

Versatile Chemical Intermediates: Pyridine N-oxides are not just synthetic targets but also versatile reagents. They can act as catalysts or promoters in a variety of reactions, including photochemical processes for perfluoroalkylation, expanding their utility beyond that of a simple building block. nih.gov

Facile Precursors to Fluoropyridines: There is a growing interest in methods that use pyridine N-oxides as precursors for fluoropyridines. acs.org Recent advancements allow for the conversion of the N-oxide to a leaving group, facilitating nucleophilic fluorination to produce 2-fluoropyridines, a class of compounds with broad applications in drug discovery and PET imaging. acs.orgresearchgate.net

Emerging Trends in Computational and Experimental Approaches

The study of fluorinated pyridine N-oxides is being propelled by advances in both computational and experimental techniques, enabling deeper mechanistic understanding and more efficient synthetic methodologies.

Computational Approaches:

Density Functional Theory (DFT): Computational methods like DFT are increasingly used to model reaction pathways and predict the reactivity of heterocyclic compounds. mdpi.com These tools can elucidate the electronic structure, bonding, and transition states involved in the synthesis and reactions of pyridine N-oxides, guiding experimental design.

Mechanism Elucidation: Computational studies are vital for understanding complex reaction mechanisms, such as the formation of photoactive electron donor-acceptor (EDA) complexes observed in reactions involving pyridine N-oxides and trifluoroacetic anhydride (B1165640). nih.gov This insight is crucial for optimizing reaction conditions and even eliminating the need for transition-metal catalysts. nih.gov

Experimental Approaches:

Photoredox Catalysis: A significant trend is the use of visible light-mediated photoredox catalysis. nih.gov This approach offers mild, environmentally benign conditions for chemical transformations. Pyridine N-oxides have been successfully employed in scalable, light-driven decarboxylative trifluoromethylations, demonstrating the potential of this green chemistry technique. nih.gov

Novel Activation Methods: Research is focused on new ways to activate pyridine N-oxides for subsequent reactions. One such strategy involves their conversion into 2-pyridyltrialkylammonium salts. acs.org These salts serve as versatile intermediates that can readily undergo nucleophilic substitution with fluoride (B91410), providing a reliable and site-specific method for synthesizing 2-fluoropyridines, including radio-labeled versions for PET imaging. acs.org

Heteroatom-Doped Materials: The principles of using nitrogen-containing heterocycles to tune material properties are being explored. For instance, heteroatom doping is a key strategy to modify the photoluminescence of fluorescent carbon nanomaterials for bioimaging applications, a concept that could be extended to materials derived from pyridine N-oxide scaffolds. rsc.org

Prospects for Advanced Materials and Biological Applications

The unique electronic and structural features of this compound and related compounds position them as promising candidates for future innovations in materials science and biomedicine.

Advanced Materials: The inherent polarity and tunable electronics of the fluorinated pyridine N-oxide scaffold make it an intriguing platform for the design of novel functional materials. Their demonstrated role in promoting photochemical reactions suggests potential applications in developing new photocatalytic systems. nih.gov Furthermore, the ability of the N-oxide moiety and fluorine substituents to modulate electronic properties could be harnessed in the creation of advanced organic electronic materials, such as components for organic light-emitting diodes (OLEDs) or sensors.

Biological Applications:

Medicinal Chemistry and Drug Discovery: The primary future prospect for this compound remains its role as a key building block in the synthesis of bioactive molecules. Its structure is particularly relevant for developing inhibitors of protein kinases, a major target class in oncology. The fluorine atom can be critical for optimizing potency and pharmacokinetic profiles.

Positron Emission Tomography (PET) Imaging: The development of synthetic routes to convert pyridine N-oxides into ¹⁸F-labeled fluoropyridines is a major step toward creating next-generation PET tracers. acs.org These radiolabeled molecules enable non-invasive, in-vivo imaging of biological processes, which is invaluable for clinical diagnostics and drug development.

Agrochemicals: The same structural features that make these compounds useful in pharmaceuticals also apply to the development of new agrochemicals, such as fungicides and herbicides, where enhanced efficacy and metabolic stability are desired. innospk.com

Q & A

Basic: What are the recommended synthetic routes for 5-fluoro-2-methylpyridine 1-oxide, and how do reaction conditions influence yield?

Answer:

A robust method involves reacting 5-fluoro-2-methylpyridine with oxidizing agents under controlled conditions. For example, using N,N-diisopropylethylamine (DIEA) in N-methylpyrrolidone (NMP) at room temperature, followed by acidification with HCl in dioxane, achieves a 90% yield . Key variables include:

- Temperature: Room temperature (rt) minimizes side reactions.

- Solvent polarity: Polar aprotic solvents (e.g., NMP) enhance reaction efficiency.

- Acid workup: HCl in dioxane ensures proper protonation of the N-oxide product.

Table 1: Optimization parameters for synthesis

| Parameter | Optimal Condition | Yield Impact |

|---|---|---|

| Solvent | NMP | High |

| Temperature | 20–25°C | Moderate |

| Acid (Post-step) | HCl/dioxane | Critical |

Basic: How should researchers characterize the purity and structural identity of this compound?

Answer:

Combine spectroscopic and chromatographic methods:

- NMR: Analyze H and C NMR for fluorine coupling patterns (e.g., splitting due to adjacent fluorine).

- HPLC-MS: Use a C18 column with a buffer (e.g., ammonium acetate, pH 6.5) to resolve impurities .

- Elemental Analysis: Confirm %C, %H, %N, and %F to validate stoichiometry.

Note: For novel derivatives, provide full spectral data and comparison to literature (e.g., CAS 31181-53-0 in ).

Advanced: How does the electron-withdrawing fluorine substituent influence the reactivity of this compound in nucleophilic substitution reactions?

Answer:

The fluorine atom at position 5 increases the electrophilicity of the pyridine ring via inductive effects. This enhances reactivity toward nucleophiles (e.g., amines, alkoxides) at the 2-methyl position. For example:

- Mechanistic Insight: Fluorine’s -I effect polarizes the C-F bond, stabilizing transition states in SNAr (nucleophilic aromatic substitution) reactions.

- Experimental Design: Use kinetic studies (e.g., varying nucleophile concentration) to quantify rate acceleration compared to non-fluorinated analogs.

Reference: Analogous reactivity is observed in 2-fluoro-6-methylpyridine systems .

Advanced: What analytical challenges arise when quantifying trace impurities in this compound, and how can they be resolved?

Answer:

Common impurities include unreacted starting material (5-fluoro-2-methylpyridine) and over-oxidized byproducts. Mitigation strategies:

- HPLC-DAD/ELSD: Use a gradient elution with a pH 6.5 ammonium acetate buffer to separate polar impurities .

- GC-MS: Detect volatile byproducts (e.g., methyl derivatives) with a DB-5 column.

- Validation: Spike pure samples with known impurities (e.g., 2-chloro-5-fluorobenzaldehyde analogs) to calibrate detection limits .

Data Contradiction Note: Discrepancies in impurity profiles may arise from varying oxidation conditions (e.g., excess HO vs. peracid use).

Basic: What are the stability and storage requirements for this compound?

Answer:

- Thermal Stability: Decomposes above 200°C; store below 25°C .

- Light Sensitivity: Protect from UV exposure to prevent radical-mediated degradation.

- Moisture: Hygroscopic; store under inert gas (N/Ar) with desiccants.

- Safety: Classified as a Toxic Solid (UN 2811, Packing Group III); use PPE and fume hoods .

Advanced: How can computational modeling (e.g., DFT) guide the design of derivatives based on this compound?

Answer:

- DFT Applications:

- Predict regioselectivity in electrophilic substitutions (e.g., nitration, halogenation).

- Optimize transition states for cross-coupling reactions (e.g., Suzuki-Miyaura).

- Case Study: Compare calculated F NMR shifts with experimental data to validate electronic effects .

Software Tools: Gaussian or ORCA with B3LYP/6-311+G(d,p) basis set.

Basic: What are the key physicochemical properties of this compound?

Answer:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 127.12 g/mol | |

| Boiling Point | 114.7°C | |

| Density | 1.077 g/cm | |

| Flash Point | 23.1°C (closed cup) |

Advanced: How do solvent effects influence the tautomeric equilibrium of this compound in catalytic applications?

Answer: